molecular formula C20H28ClN5O B5129695 1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5129695
M. Wt: 389.9 g/mol
InChI Key: RGSGOTUEQYBKRZ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique triazole ring structure, which is often associated with various biological activities.

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylphenyl and 2,2,6,6-tetramethylpiperidine.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction, often involving azide and alkyne precursors.

    Coupling Reactions: The final step involves coupling the triazole ring with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds:

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O/c1-12-7-8-14(21)9-16(12)26-13(2)17(23-25-26)18(27)22-15-10-19(3,4)24-20(5,6)11-15/h7-9,15,24H,10-11H2,1-6H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGOTUEQYBKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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